5-Bromo-2-(furan-2-yl)-3,4-dihydropyrimidin-4-one
Description
5-Bromo-2-(furan-2-yl)-3,4-dihydropyrimidin-4-one is a brominated dihydropyrimidinone derivative featuring a furan-2-yl substituent at the 2-position. Dihydropyrimidinones are structurally related to pyrimidine nucleotides and are of significant interest in medicinal chemistry due to their diverse biological activities, including kinase inhibition and antimicrobial properties . The furan ring contributes π-electron density and hydrogen-bonding capacity, which may influence molecular recognition in biochemical systems.
Properties
Molecular Formula |
C8H5BrN2O2 |
|---|---|
Molecular Weight |
241.04 g/mol |
IUPAC Name |
5-bromo-2-(furan-2-yl)-1H-pyrimidin-6-one |
InChI |
InChI=1S/C8H5BrN2O2/c9-5-4-10-7(11-8(5)12)6-2-1-3-13-6/h1-4H,(H,10,11,12) |
InChI Key |
BGKKGURBWRHAGK-UHFFFAOYSA-N |
Canonical SMILES |
C1=COC(=C1)C2=NC=C(C(=O)N2)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-2-(furan-2-yl)-3,4-dihydropyrimidin-4-one typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 5-bromo-2-furaldehyde with urea in the presence of a base, followed by cyclization to form the dihydropyrimidinone ring. The reaction conditions often include solvents like ethanol or methanol and may require heating to facilitate the cyclization process.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, the use of automated systems can ensure consistent quality and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
5-Bromo-2-(furan-2-yl)-3,4-dihydropyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones.
Reduction: The dihydropyrimidinone ring can be reduced to form tetrahydropyrimidinones.
Substitution: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines or thiols can be used in the presence of a base such as sodium hydroxide (NaOH) or potassium carbonate (K2CO3).
Major Products Formed
Oxidation: Furanones
Reduction: Tetrahydropyrimidinones
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
5-Bromo-2-(furan-2-yl)-3,4-dihydropyrimidin-4-one has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound for the development of new therapeutic agents.
Industry: Utilized in the synthesis of advanced materials and as a precursor for functionalized polymers.
Mechanism of Action
The mechanism of action of 5-Bromo-2-(furan-2-yl)-3,4-dihydropyrimidin-4-one involves its interaction with specific molecular targets. In biological systems, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact pathways and molecular targets can vary depending on the specific application and the biological context.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table summarizes structural analogs of 5-Bromo-2-(furan-2-yl)-3,4-dihydropyrimidin-4-one, highlighting key differences in substituents, properties, and activities:
Structural and Electronic Comparisons
- Furan Isomerism : The furan-2-yl vs. furan-3-yl substitution () alters the spatial orientation of the oxygen atom, affecting hydrogen-bonding interactions. Furan-2-yl places the oxygen in a position that may better align with enzymatic active sites.
- Hydrophobic vs.
- Oxadiazole vs. Furan : The oxadiazole moiety in introduces two nitrogen atoms capable of forming stronger hydrogen bonds than furan’s oxygen, which could enhance binding to kinases or proteases.
Physicochemical Properties
- The methylsulfanyl analog () exhibits higher density (1.88 g/cm³) and lower steam pressure (0.0038 mmHg at 25°C) compared to furan derivatives, suggesting greater crystallinity and stability.
Biological Activity
5-Bromo-2-(furan-2-yl)-3,4-dihydropyrimidin-4-one is a heterocyclic compound that combines a furan ring with a pyrimidine structure. This unique configuration contributes to its distinctive biological properties, making it a subject of interest in medicinal chemistry and pharmacology. The compound's molecular formula is C_8H_5BrN_2O, and it has a molecular weight of 243.08 g/mol .
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The bromine atom at the 5-position enhances its reactivity and binding affinity, while the furan moiety may contribute to its pharmacological effects. Research indicates that the compound can modulate enzyme activity, which is crucial for its therapeutic potential .
Antimicrobial Properties
This compound has demonstrated significant antimicrobial activity against various pathogens. For example, studies have shown that it exhibits inhibitory effects on bacterial strains such as Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) values for these bacteria indicate promising potential as an antimicrobial agent .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. In vitro studies suggest that it may induce apoptosis in cancer cell lines through mechanisms involving cell cycle arrest and modulation of apoptotic pathways. This makes it a candidate for further investigation in cancer therapeutics .
Anti-inflammatory Effects
Preliminary research indicates that this compound may possess anti-inflammatory properties. The mechanism involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways associated with inflammation .
Research Findings and Case Studies
Several studies have focused on the biological activities of this compound. Below is a summary of key findings:
Comparative Analysis
To better understand the unique properties of this compound, it is useful to compare it with structurally similar compounds:
The dual-ring structure of this compound provides distinct chemical reactivity compared to other compounds. Its bromine substituent enhances its potential for functionalization, making it a versatile intermediate in organic synthesis and pharmaceutical applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
